molecular formula C16H16N2O2 B11711596 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide

Katalognummer: B11711596
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: NNGWYUSCVVHGAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of benzamide and is characterized by the presence of an ethoxyphenyl group and a methylideneamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-[(4-Methoxyphenyl)methylidene]amino]benzamide
  • 4-[(E)-[(4-Chlorophenyl)methylidene]amino]benzamide
  • 4-[(E)-[(4-Methylphenyl)methylidene]amino]benzamide

Comparison

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties and applications, making it a valuable subject of study in various fields .

Eigenschaften

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

4-[(4-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O2/c1-2-20-15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)19/h3-11H,2H2,1H3,(H2,17,19)

InChI-Schlüssel

NNGWYUSCVVHGAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.